
Avosentan
概要
説明
アボセンタンは、エンドセリン受容体A拮抗薬として機能する合成有機化合物です。糖尿病性腎症およびその他の関連する状態の治療における潜在的な治療効果について、主に調査されてきました。 この化合物は、タンパク尿を減らし、腎臓の損傷を軽減する能力で知られており、腎臓学の分野で有望な候補となっています .
準備方法
合成経路と反応条件
アボセンタンの合成は、コアのピリジンとピリミジン構造の調製から始まる、複数のステップを伴います。主なステップには次のものがあります。
ピリジンコアの形成: 最初のステップは、一連の縮合反応によるピリジンコアの合成です。
ピリミジン環の形成: ピリミジン環は、ピリジン誘導体を適切な試薬と制御された条件下で反応させることで形成されます。
スルホンアミドの形成:
工業的生産方法
アボセンタンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには次のものが含まれます。
バッチ処理: 大規模なバッチ反応器を使用して、縮合反応と環形成反応を実行します。
精製: 粗生成物は、結晶化やクロマトグラフィーなどの技術を使用して精製され、所望の純度レベルが得られます。
化学反応の分析
Mechanism of Action and Receptor Interactions
Avosentan competitively inhibits ETₐ receptors, which are predominantly expressed in vascular smooth muscle and renal tissues. Key findings include:
-
Selectivity : this compound exhibits 50- to 600-fold higher affinity for ETₐ over ET<sub>B</sub> receptors, depending on assay conditions .
-
Calcium Mobilization Inhibition : In CHO cells, this compound blocked ET-1-induced calcium mobilization with an IC₅₀ of 2.79 nM , demonstrating potent receptor antagonism .
-
Structural Specificity : The compound’s sulfonamide and pyrimidine groups are critical for binding to ETₐ’s hydrophobic pocket, disrupting ET-1’s vasoconstrictive and pro-inflammatory effects .
Pharmacokinetics and Dose-Dependent Effects
This compound’s pharmacokinetic profile reveals linear absorption and dose-proportional effects:
Parameter | 0.5 mg Dose | 1.5 mg Dose | 5 mg Dose | 50 mg Dose |
---|---|---|---|---|
C<sub>max</sub> (ng/mL) | 15.4 | 48.2 | 174.5 | 2,253 |
AUC<sub>0–t</sub> (h·ng/mL) | 204 | 672 | 2,065 | 24,091 |
t<sub>max</sub> (h) | 2.0 | 4.0 | 2.0 | 2.0 |
Data from healthy volunteers showed dose-dependent increases in plasma concentration and area under the curve (AUC), with a terminal half-life of 7–10 hours .
Impact on Renal Sodium Handling
This compound alters renal tubular sodium reabsorption, contributing to fluid retention at higher doses:
Dose (mg) | Δ Fractional Excretion of Sodium (FENa) | Δ Fractional Excretion of Lithium (FELi) |
---|---|---|
0.5 | +0.9% | +1.4% |
1.5 | +0.6% | -3.0% |
5 | +0.3% | -2.3% |
50 | -0.2% | -8.7% |
Higher doses (≥5 mg) reduced FENa and FELi, indicating enhanced proximal tubular sodium reabsorption . This mechanism explains dose-dependent fluid overload in clinical trials .
Antiproteinuric Efficacy
This compound reduces albuminuria by preserving glomerular filtration barrier integrity:
-
In diabetic rats, this compound (10 mg/kg) normalized nephrin expression and reduced podocyte loss, improving glomerular size selectivity .
-
Clinical trials demonstrated 40–50% reduction in proteinuria vs. placebo in diabetic nephropathy patients, but with significant fluid retention at doses ≥25 mg .
Clinical Trial Outcomes
The ASCEND trial (n=1,392) highlighted this compound’s risk-benefit profile:
Outcome | This compound 25 mg | This compound 50 mg | Placebo |
---|---|---|---|
Proteinuria Reduction | 40% | 50% | <10% |
Congestive Heart Failure | 8.2% | 10.1% | 2.1% |
Mortality | 21 cases | 17 cases | 12 cases |
While effective against proteinuria, this compound’s high-dose fluid retention led to trial termination .
科学的研究の応用
Avosentan is an endothelin-A receptor antagonist that has been studied for its effects on diabetic nephropathy, particularly its ability to reduce proteinuria (excess protein in the urine) . While initial studies showed promise in reducing albumin excretion, further research revealed significant risks and side effects, leading to the termination of some trials .
Effects on Albuminuria
This compound has demonstrated the ability to reduce albuminuria in patients with diabetic nephropathy .
- Dosage Response: In a study of 286 patients with diabetic nephropathy, various dosages of this compound (5, 10, 25, and 50 mg) were tested against a placebo. All dosages of this compound decreased the mean relative urinary albumin excretion rate (UAER) compared to the placebo. The median relative UAER also decreased with all this compound dosages .
- Efficacy: this compound dosages of 5, 10, 25, and 50 mg decreased median relative UAER levels by -28.7, -42.2, -44.8, and -40.2%, respectively, versus a 12.1% increase with placebo .
- Blood Pressure Correlation: A post hoc analysis adjusting changes of UAER for systolic and diastolic blood pressure showed no correlation of blood pressure with the this compound-induced reduction in macroalbuminuria .
Clinical Trials and Outcomes
- ASCEND Trial: The this compound ASCEND study, a multicenter, multinational, double-blind, controlled trial, enrolled 1392 patients with type 2 diabetes and kidney disease. Patients were randomized to receive this compound 25 mg, this compound 50 mg, or placebo . The trial was terminated prematurely due to an excess of cardiovascular events .
- Proteinuria Reduction: this compound at either dose (25 mg or 50 mg) lowered patients' urinary protein excretion by 40%-50%, compared with less than 10% in patients taking the placebo .
- Adverse Effects: The ASCEND trial revealed a high incidence of serious side effects, including fluid overload, pulmonary edema, and congestive heart failure. There were also more deaths in the groups taking this compound than in the placebo group .
Meta-Analysis Findings
- A meta-analysis of seven randomized control trials, and seven post hoc analyses, showed that endothelin receptor antagonists significantly reduced albuminuria compared with placebo .
- Atrasentan, another endothelin receptor antagonist, effectively reduced albuminuria and the risk of composite renal endpoints, with insignificant changes in the rate of congestive heart failure and mortality .
Data Tables
Table 1: Effects on Urinary Albumin Excretion Rate (UAER)
Dosage | Mean Baseline UAER (mg/min) | Median Baseline UAER (mg/min) | Mean Relative Change from Baseline (%) | Median Relative Change from Baseline (%) |
---|---|---|---|---|
This compound 5 mg | N/A | N/A | -20.9 | -28.7 |
This compound 10 mg | 0.79 ± 0.79 | N/A | -16.3 | -42.2 |
This compound 25 mg | N/A | N/A | -25.0 | -44.8 |
This compound 50 mg | 1.21 ± 1.43 | N/A | -29.9 | -40.2 |
Placebo | N/A | N/A | 35.5 | 12.1 |
Table 2: Landmark Clinical Trials in Diabetic Nephropathy
Trial | n | Design | FU (Years) | Renal Outcome |
---|---|---|---|---|
ASCEND | 1392 | This compound versus placebo | 0.3 | This compound reduced proteinuria compared with placebo, but had excess adverse cardiovascular events; especially fluid overload, congestive heart failure and death. |
Concerns and Future Directions
作用機序
アボセンタンは、エンドセリン受容体Aを選択的に遮断することにより効果を発揮します。この受容体は、血管収縮や細胞増殖など、さまざまな生理学的プロセスに関与しています。この受容体を阻害することにより、アボセンタンは、タンパク尿や腎線維症などのエンドセリン-1の有害な影響を軽減します。 関与する分子標的と経路には、エンドセリン受容体A、形質転換成長因子-ベータ、および核因子-κB経路などがあります .
類似の化合物との比較
類似の化合物
アトラセンタン: 同様の治療目的で使用される別のエンドセリン受容体拮抗薬。
ボスエンタン: エンドセリン受容体Aとエンドセリン受容体Bの両方を標的とするデュアルエンドセリン受容体拮抗薬。
アボセンタンの独自性
アボセンタンは、エンドセリン受容体Aに対する高い選択性があるため、副作用の可能性が低く、標的とした治療効果が得られます。 糖尿病性腎症患者におけるタンパク尿と腎臓の損傷を大幅に軽減する能力は、他の類似の化合物とは異なるものです .
類似化合物との比較
Similar Compounds
Atrasentan: Another endothelin receptor antagonist used for similar therapeutic purposes.
Bosentan: A dual endothelin receptor antagonist that targets both endothelin receptor type A and endothelin receptor type B.
Macitentan: A dual antagonist with a longer half-life and improved safety profile compared to other endothelin receptor antagonists
Uniqueness of Avosentan
This compound is unique due to its high selectivity for the endothelin receptor type A, which allows for targeted therapeutic effects with potentially fewer side effects. Its ability to significantly reduce proteinuria and renal damage in diabetic nephropathy patients sets it apart from other similar compounds .
生物活性
Avosentan is a selective endothelin receptor antagonist primarily investigated for its potential in treating diabetic nephropathy (DN). This compound exhibits significant biological activity through its effects on renal function, specifically by reducing proteinuria and influencing various renal pathologies. This article reviews the biological activity of this compound, focusing on clinical trials, mechanisms of action, and associated case studies.
This compound selectively inhibits the endothelin A (ETA) receptor, which plays a crucial role in renal pathophysiology. By blocking this receptor, this compound reduces the effects of endothelin-1, a potent vasoconstrictor that contributes to hypertension and renal fibrosis. The inhibition leads to:
- Decreased Proteinuria : this compound has been shown to significantly reduce urinary albumin excretion, a marker of kidney damage.
- Improved Renal Hemodynamics : It enhances renal blood flow and reduces interstitial inflammation and fibrosis.
Clinical Trials and Findings
Several clinical trials have evaluated the efficacy and safety of this compound in patients with DN. Below is a summary of key studies:
Case Studies
- Zucker Diabetic Fatty Rats Study : This study demonstrated that this compound treatment improved renal histopathology by normalizing proteinuria and preventing tubulointerstitial damage when combined with ACE inhibitors .
- Human Studies : In human trials, this compound consistently reduced proteinuria but was associated with significant adverse effects such as fluid retention and congestive heart failure. For instance, in the ASCEND trial, adverse events led to a higher discontinuation rate of the medication compared to placebo (19.6% vs. 11.5%) due to fluid overload .
Safety Profile
While this compound shows promise in reducing proteinuria, its safety profile raises concerns:
- Fluid Retention : Significant fluid retention was observed in trials, leading to edema in up to 26% of patients at higher doses .
- Cardiovascular Events : The ASCEND trial noted an increase in cardiovascular events associated with this compound use, prompting early termination due to safety concerns .
Summary of Biological Activity
This compound demonstrates potent biological activity as an endothelin receptor antagonist with notable effects on renal function:
- Efficacy : Reduces proteinuria significantly across various studies.
- Mechanism : Acts primarily through ETA receptor inhibition.
- Adverse Effects : Notable risks include fluid overload and cardiovascular complications.
特性
IUPAC Name |
N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLTKFZAOSWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183330 | |
Record name | Avosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Avosentan has effect on the concentration levels of ethinylestradiol and progesterone. That’s why it is possible that the contraceptive efficacy of low-dose combination oral contraceptives may be adversely affected during avosentan treatment. | |
Record name | SPP 301 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05290 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
290815-26-8 | |
Record name | Avosentan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290815268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl)-5-methyl-2-pyridinesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94KSX715K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Avosentan is a potent and selective endothelin A (ETA) receptor blocker. [, , , ] Endothelin-1 (ET-1), acting primarily through ETA receptors, is a potent vasoconstrictor and also contributes to inflammation, proliferation, and fibrosis in the kidneys. [, , , ] By blocking ETA receptors, this compound aims to inhibit these detrimental effects.
ANone: this compound has been shown to significantly reduce albuminuria in patients with diabetic nephropathy, even when added on top of standard treatment with angiotensin-converting enzyme inhibitors (ACEIs) or angiotensin II receptor blockers (ARBs). [, , , , , ] This effect is attributed to its ability to counteract the pro-inflammatory, pro-fibrotic, and vasoconstrictive effects of ET-1 in the kidneys. [, , ]
ANone: While the provided research abstracts don't mention specific computational studies on this compound, they highlight the importance of understanding individual pharmacokinetic variations and optimizing drug doses for efficacy and safety. [] This suggests that computational modeling, such as pharmacokinetic/pharmacodynamic (PK/PD) modeling and quantitative structure-activity relationship (QSAR) studies, could be valuable tools for future research on this compound and similar compounds.
ANone: this compound exhibits predominant selectivity for ETA receptors. [, , ] While ETA blockade is desirable for its therapeutic effects, blockade of ETB receptors, particularly in the kidneys, can lead to fluid retention and edema, as ETB receptors promote sodium and water excretion. [, , ] The fluid retention observed with this compound, especially at higher doses, may be attributed to some degree of off-target ETB receptor blockade. [, , , ] This highlights the importance of optimizing dosing strategies and potentially exploring more selective ETA antagonists.
ANone: this compound is primarily metabolized to its hydroxymethyl metabolite, Ro 68-5925. [] A study investigating the absolute bioavailability of this compound found that the extent of absorption increased almost proportionally with the dose, although strict dose-proportionality for the rate of absorption was not demonstrated. []
ANone: A study utilizing a diabetic rat model of nephropathy demonstrated that the combination of this compound with the ACE inhibitor lisinopril led to a more pronounced regression of renal lesions compared to either drug alone. [] The combination therapy normalized proteinuria, protected against tubulointerstitial damage, and restored podocyte numbers, highlighting a potential synergistic effect. []
ANone: Yes, several clinical trials have investigated this compound's efficacy in treating diabetic nephropathy. The largest of these, the ASCEND trial, was prematurely terminated due to an increased risk of cardiovascular events, specifically fluid overload and congestive heart failure, in the this compound groups. [, ]
ANone: The primary safety concern identified in this compound clinical trials was an increased risk of fluid retention, leading to edema and, in some cases, congestive heart failure. [, , , ] This side effect, more pronounced at higher doses, led to the premature termination of the ASCEND trial and ultimately hindered this compound's clinical development. [, ]
ANone: A post-hoc analysis of the ASCEND trial identified body weight increase, but not hemoglobin decrease, as a potential early indicator of congestive heart failure development in this compound-treated patients. [] The study suggests that close monitoring of body weight could be crucial in future trials involving endothelin receptor antagonists. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。